![molecular formula C17H24N2O2 B5057832 N'-[4-(hexyloxy)benzylidene]cyclopropanecarbohydrazide](/img/structure/B5057832.png)
N'-[4-(hexyloxy)benzylidene]cyclopropanecarbohydrazide
Vue d'ensemble
Description
N-[4-(hexyloxy)benzylidene]cyclopropanecarbohydrazide, also known as HBC, is a chemical compound that has recently gained attention in the scientific community for its potential applications in various fields. HBC belongs to the class of hydrazones and is synthesized by the condensation of 4-(hexyloxy)benzaldehyde and cyclopropanecarbohydrazide.
Mécanisme D'action
The mechanism of action of N'-[4-(hexyloxy)benzylidene]cyclopropanecarbohydrazide is not fully understood, but it is believed to involve the inhibition of various cellular pathways, such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. N'-[4-(hexyloxy)benzylidene]cyclopropanecarbohydrazide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9 and by downregulating Bcl-2 expression. N'-[4-(hexyloxy)benzylidene]cyclopropanecarbohydrazide has also been shown to inhibit the migration and invasion of cancer cells by regulating the expression of MMP-9 and MMP-2.
Biochemical and Physiological Effects:
N'-[4-(hexyloxy)benzylidene]cyclopropanecarbohydrazide has been shown to have various biochemical and physiological effects, such as antiproliferative, anti-inflammatory, and immunomodulatory effects. N'-[4-(hexyloxy)benzylidene]cyclopropanecarbohydrazide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N'-[4-(hexyloxy)benzylidene]cyclopropanecarbohydrazide has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of COX-2 and iNOS. N'-[4-(hexyloxy)benzylidene]cyclopropanecarbohydrazide has been shown to modulate the immune system by regulating the expression of cytokines and chemokines and by activating immune cells, such as T cells and NK cells.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[4-(hexyloxy)benzylidene]cyclopropanecarbohydrazide has several advantages for lab experiments, such as its high purity, stability, and solubility in various solvents. N'-[4-(hexyloxy)benzylidene]cyclopropanecarbohydrazide is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, N'-[4-(hexyloxy)benzylidene]cyclopropanecarbohydrazide has some limitations, such as its low water solubility, which may limit its bioavailability and its potential for in vivo applications. N'-[4-(hexyloxy)benzylidene]cyclopropanecarbohydrazide may also have some toxicity concerns, which require further investigation.
Orientations Futures
There are several future directions for the research on N'-[4-(hexyloxy)benzylidene]cyclopropanecarbohydrazide, such as the development of N'-[4-(hexyloxy)benzylidene]cyclopropanecarbohydrazide-based materials with improved properties, the optimization of the synthesis method for higher yields and purity, and the investigation of the in vivo efficacy and toxicity of N'-[4-(hexyloxy)benzylidene]cyclopropanecarbohydrazide. N'-[4-(hexyloxy)benzylidene]cyclopropanecarbohydrazide may also be explored for its potential as a therapeutic agent for various diseases, such as cancer, autoimmune diseases, and inflammatory disorders. The molecular targets and the mechanism of action of N'-[4-(hexyloxy)benzylidene]cyclopropanecarbohydrazide may also be further elucidated, which may provide insights into its potential applications and limitations.
Méthodes De Synthèse
The synthesis of N'-[4-(hexyloxy)benzylidene]cyclopropanecarbohydrazide involves the reaction of 4-(hexyloxy)benzaldehyde and cyclopropanecarbohydrazide in the presence of a catalyst. The reaction is carried out in a solvent, such as ethanol or methanol, at a specific temperature and pressure. The product is then purified by recrystallization or chromatography. The yield of N'-[4-(hexyloxy)benzylidene]cyclopropanecarbohydrazide depends on various factors, such as the reaction conditions, the purity of the starting materials, and the efficiency of the purification process.
Applications De Recherche Scientifique
N'-[4-(hexyloxy)benzylidene]cyclopropanecarbohydrazide has been studied extensively for its potential applications in various fields, such as materials science, drug discovery, and biomedicine. In materials science, N'-[4-(hexyloxy)benzylidene]cyclopropanecarbohydrazide has been used as a building block for the synthesis of functional materials, such as liquid crystals and organic semiconductors. In drug discovery, N'-[4-(hexyloxy)benzylidene]cyclopropanecarbohydrazide has been screened for its potential as an anticancer agent, and it has shown promising results in vitro and in vivo. In biomedicine, N'-[4-(hexyloxy)benzylidene]cyclopropanecarbohydrazide has been investigated for its ability to modulate the immune system and to inhibit inflammation, which makes it a potential candidate for the treatment of autoimmune diseases and other inflammatory disorders.
Propriétés
IUPAC Name |
N-[(E)-(4-hexoxyphenyl)methylideneamino]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-2-3-4-5-12-21-16-10-6-14(7-11-16)13-18-19-17(20)15-8-9-15/h6-7,10-11,13,15H,2-5,8-9,12H2,1H3,(H,19,20)/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQMETAEHPQNHN-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C=NNC(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCOC1=CC=C(C=C1)/C=N/NC(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49824241 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-{(E)-[4-(hexyloxy)phenyl]methylidene}cyclopropanecarbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 2-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5057773.png)
![2-[acetyl(methyl)amino]-5-methylbenzoic acid](/img/structure/B5057785.png)
![2-(allylthio)-4-[4-(trifluoromethyl)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5057786.png)
![4-(dimethylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5057793.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B5057800.png)
![1-[4-(benzyloxy)benzyl]-4-(4-chlorophenyl)piperazine](/img/structure/B5057805.png)
![2,3-dimethoxy-6-[3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]benzoic acid](/img/structure/B5057809.png)
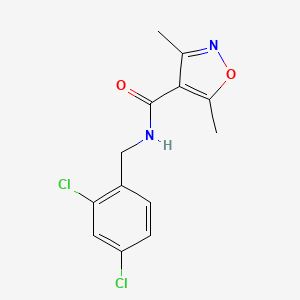
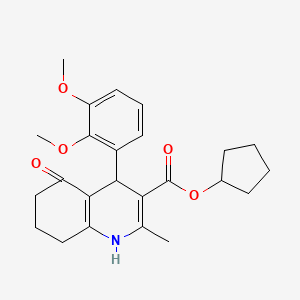
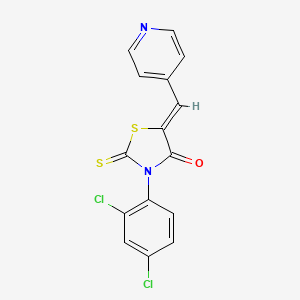
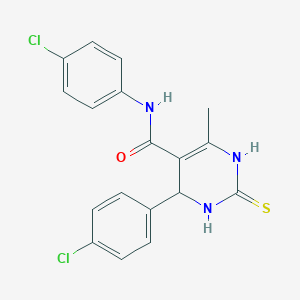
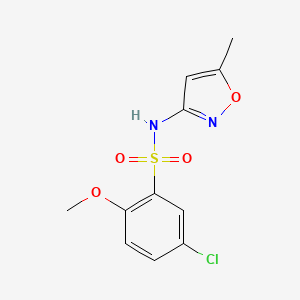
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5057861.png)